Cgp 13231

Pharmacokinetics Food Effect Antifilarial Drug Development

CGP 13231 is the authentic N-oxide metabolite of amocarzine (CGP 6140), essential for bioanalytical method validation and pharmacokinetic studies. Unlike generic metabolite standards, its unique N-oxide moiety confers distinct pharmacokinetic properties—accounting for 25-40% of urinary elimination and exhibiting dose-dependent food effects. This certified reference material enables accurate LC-MS/MS calibration, quality control, and system suitability testing. Ideal for PBPK modeling, metabolite profiling, and SAR investigations of nitrophenylamine antifilarial agents. Contact us for bulk pricing and custom synthesis.

Molecular Formula C18H21N5O3S
Molecular Weight 387.5 g/mol
CAS No. 113962-61-1
Cat. No. B1668475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCgp 13231
CAS113962-61-1
SynonymsCgp 13231;  Cgp13231;  Cgp-13231.
Molecular FormulaC18H21N5O3S
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC[N+]1(CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-])[O-]
InChIInChI=1S/C18H21N5O3S/c1-23(26)12-10-21(11-13-23)18(27)20-16-4-2-14(3-5-16)19-15-6-8-17(9-7-15)22(24)25/h2-9,19H,10-13H2,1H3,(H,20,27)
InChIKeyJSGITMPYGNUQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CGP 13231 (CAS 113962-61-1) for Antifilarial Research: N-Oxide Metabolite Analytical Standard and Pharmacokinetic Reference


CGP 13231 is the N-oxide metabolite of amocarzine (CGP 6140), a nitrophenylamine antifilarial agent developed for onchocerciasis chemotherapy [1]. This compound belongs to the piperazinecarbothioamide class and exhibits a molecular weight of 387.46 Da with the formula C18H21N5O3S [1]. As the major circulating and excreted metabolite of CGP 6140, CGP 13231 is essential for analytical method development, pharmacokinetic studies, and metabolic pathway investigations in antifilarial drug research [2].

Why CGP 13231 Cannot Be Substituted with Generic Amocarzine or Other Piperazine Metabolites in Pharmacokinetic Studies


CGP 13231 is not a simple interchangeable metabolite or generic reference standard. Its unique N-oxide functional group at the N-methylpiperazine moiety confers distinct physicochemical and pharmacokinetic properties that differentiate it from the parent drug CGP 6140 and from other CGP-series antifilarial compounds [1]. Substitution with amocarzine (CGP 6140) would fail to capture the metabolite-specific plasma exposure, urinary excretion patterns, and food-effect dependencies documented in clinical pharmacokinetic trials [2]. Furthermore, CGP 13231 exhibits slower in vitro antifilarial activity compared to structurally related analogs, underscoring that even minor structural modifications within this compound class produce quantifiable differences in pharmacological behavior [3].

CGP 13231 Quantitative Differentiation Evidence: Pharmacokinetic, Metabolic, and In Vitro Activity Data


CGP 13231 AUC in Fed vs. Fasted States: Comparative Food Effect with Parent Drug CGP 6140

CGP 13231 exhibits a pronounced food-dependent increase in systemic exposure, though the magnitude differs from that of the parent drug CGP 6140. In a crossover clinical trial with 11 onchocerciasis patients receiving a 1200 mg single oral dose of CGP 6140, the mean AUC of CGP 13231 in fed patients was 59.9 μmol·L⁻¹·h compared to 23.4 μmol·L⁻¹·h in fasting patients, representing a 2.6-fold increase [1]. In contrast, CGP 6140 AUC increased from 22.0 to 67.0 μmol·L⁻¹·h under the same conditions, a 3.0-fold increase [1]. This differential food sensitivity between parent drug and metabolite has direct implications for analytical method validation and pharmacokinetic modeling [1].

Pharmacokinetics Food Effect Antifilarial Drug Development

Urinary Excretion of CGP 13231: Dominant Elimination Route Differentiating from Parent Drug

CGP 13231 is the predominant urinary excretion product following CGP 6140 administration, sharply contrasting with the negligible renal elimination of the parent drug. In fed patients receiving a 1200 mg dose, 30.1 ± 11.5% of the administered CGP 6140 dose was recovered in urine as the CGP 13231 metabolite, compared to only 11.4 ± 8.0% in fasting patients [1]. In contrast, urinary recovery of unchanged CGP 6140 was less than 0.5% of the dose regardless of prandial state [1]. In a separate multiple-dose study with 3 mg/kg twice daily dosing, cumulative urinary excretion of CGP 13231 ranged from 31% to 64% of the daily dose, while CGP 6140 excretion ranged from only 0.1% to 3.8% [2].

Drug Metabolism Excretion Bioanalytical Method Development

CGP 13231 In Vitro Antifilarial Activity: Slower Onset Compared to CGP 6140 and Other CGP-Series Analogs

CGP 13231 demonstrates measurable in vitro antifilarial activity against adult Litomosoides carinii worms, but with a distinctly slower time course of immobilization compared to structurally related CGP-series compounds. In comparative studies, compounds CGP 20376, 21835, 20308, 21306, and 6140 (amocarzine) caused rapid immobilization of adult L. carinii in vitro, with times comparable to rotenone at equivalent concentrations [1]. CGP 13231, along with CGPs 20309, 21833, 24589, and 23518, was also effective but required substantially longer incubation times to achieve immobilization [1]. This differential in vitro potency correlates with the compounds' ability to inhibit mitochondrial respiration: the most rapidly acting compounds exhibited IC50 values for NADH oxidase below 25 μM in both Ascaris and rat liver submitochondrial particles, whereas CGP 13231 showed weaker respiratory chain inhibition [1].

Antifilarial Activity In Vitro Pharmacology Structure-Activity Relationship

Plasma Concentrations of CGP 13231 Relative to Parent Drug Across Dosing Ranges

In fasted onchocerciasis patients, plasma concentrations of CGP 13231 were comparable to those of the parent drug CGP 6140 across single oral doses ranging from 100 to 1600 mg [1]. The amount of CGP 13231 excreted in urine represented 25-40% of the administered CGP 6140 dose, whereas only 1.5% was excreted as unchanged drug [1]. In a separate multiple-dose study (3 mg/kg twice daily), no significant difference in CGP 13231 AUC was observed between fed and fasted patients, contrasting with the parent drug which showed a significant (~20%) AUC increase with food under this lower-dose regimen [2]. This dose-dependent differential sensitivity to food effect between CGP 13231 and CGP 6140 suggests saturable absorption processes affecting the parent drug but not the metabolite [2].

Pharmacokinetic Modeling Dose Proportionality Metabolite-to-Parent Ratio

Physicochemical Properties of CGP 13231: Solubility and Storage Differentiating from Parent Drug

CGP 13231 exhibits distinct solubility characteristics that differentiate it from the parent drug CGP 6140. CGP 13231 is soluble in DMSO but insoluble in water [1]. This solubility profile is relevant to analytical method development, as CGP 6140 (amocarzine) demonstrates low aqueous solubility at neutral pH but higher solubility at acidic pH, a property that explains its food-dependent bioavailability [2]. The N-oxide functional group of CGP 13231 (LogP = 3.861, tPSA = 134.64 Ų) confers altered polarity compared to the parent tertiary amine [1]. For long-term storage, CGP 13231 powder is stable at -20°C for up to 3 years, and stock solutions in DMSO stored at -80°C remain stable for 1 year [1].

Formulation Development Analytical Chemistry Compound Handling

CGP 13231 as the Primary Circulating Metabolite: Quantitative Metabolic Fate Differentiation

Following oral administration of CGP 6140, CGP 13231 is the primary N-oxide metabolite identified in human plasma and urine [1][2]. In a single-dose escalation study (100-1600 mg), the amount of CGP 13231 excreted in urine represented 25-40% of the administered CGP 6140 dose, confirming it as the major elimination product [1]. This quantitative metabolic fate is consistent across multiple independent clinical studies [2][3]. The N-oxidation pathway distinguishes CGP 13231 from other potential metabolites of structurally related antifilarial compounds, such as the dithiocarbamic acid esters (e.g., CGP 20376) which require conversion to isothiocyanates for activity [4].

Drug Metabolism ADME Metabolite Identification

CGP 13231 Research Applications: Validated Use Cases for Antifilarial Drug Development


Bioanalytical Method Development and Validation for Amocarzine Pharmacokinetic Studies

CGP 13231 is essential as a quantitative analytical reference standard for developing and validating LC-MS/MS methods to measure amocarzine metabolite exposure in plasma and urine. Given that CGP 13231 accounts for 25-40% of the administered dose in urine and achieves plasma concentrations comparable to the parent drug, any validated bioanalytical method must include this metabolite as a primary analyte [1]. Procurement of certified CGP 13231 reference material enables accurate calibration curves, quality control samples, and system suitability testing for pharmacokinetic studies of CGP 6140 and related antifilarial agents [1][2].

Food-Effect Pharmacokinetic Modeling and Simulation

CGP 13231 serves as a critical metabolite standard for studies investigating the impact of food on antifilarial drug bioavailability. The compound's differential food sensitivity compared to parent drug (2.6-fold vs. 3.0-fold AUC increase at 1200 mg dose; no significant effect at 3 mg/kg dose) [1][2] makes it essential for physiologically-based pharmacokinetic (PBPK) modeling and for understanding saturable absorption processes. Researchers conducting fed-fasted crossover studies require pure CGP 13231 to accurately quantify metabolite exposure and model dose-dependent food effects [1][2].

In Vitro Structure-Activity Relationship Studies of Antifilarial Nitrophenylamines

CGP 13231 functions as a key comparator compound in structure-activity relationship (SAR) studies examining the role of N-oxidation in antifilarial activity. The compound's slower time to immobilization of adult L. carinii in vitro, compared to rapidly acting analogs like CGP 6140 and CGP 20376 [1], provides a quantitative phenotypic readout for assessing how the N-oxide functional group modulates mitochondrial respiratory chain inhibition. Procurement of CGP 13231 enables direct comparative evaluation against other CGP-series compounds, supporting mechanism-of-action investigations and lead optimization efforts [1].

Metabolite Identification and Metabolic Pathway Elucidation

CGP 13231 is the authentic reference standard required for definitive identification of the major N-oxide metabolite in studies of amocarzine metabolism. Its availability enables confirmation of metabolite identity by matching retention time, mass spectral fragmentation, and chromatographic behavior with unknown peaks in biological samples [1]. Given that CGP 13231 represents >95% of total urinary drug-related material following CGP 6140 administration [2][3], this compound is indispensable for mass balance studies, metabolite profiling, and investigations of interspecies metabolic differences in antifilarial drug development programs [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cgp 13231

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.